D-Arabinose-1-13C

Vue d'ensemble

Description

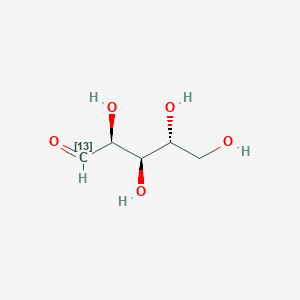

D-Arabinose-1-13C: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of D-arabinose. This compound is primarily used in biochemical research, particularly in studies involving metabolic pathways, enzyme kinetics, and carbohydrate metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Arabinose-1-13C can be synthesized from D-ribose-1-13C through a series of chemical reactions. The synthetic route typically involves the oxidation of D-ribose-1-13C to D-ribonolactone-1-13C, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors and specialized chemical processes to ensure high isotopic purity. The process is carefully controlled to achieve a high yield and purity of the final product .

Analyse Des Réactions Chimiques

Tautomeric Equilibrium in Aqueous Solution

Quantitative ¹³C NMR studies reveal D-Arabinose-1-¹³C exists in multiple tautomeric forms in aqueous solution:

| Tautomer | Chemical Shift (ppm) | Relative Abundance (%) |

|---|---|---|

| Pyranose (α/β) | 93.5–97.2 | ~70–75 |

| Furanose | 98.5–102.3 | ~15–20 |

| Acyclic Aldehyde | 206.2 ± 1.2 | <1 |

| Hydrate | 91.3 ± 0.3 | ~5–10 |

The hydrate form is identified by its characteristic ¹J<sub>C1,H1</sub> coupling constant (164.6 ± 1.2 Hz), distinguishing it from signal artifacts .

Isotope Effects on Conformational Equilibria

Deuterium substitution at C1 amplifies detectable changes in tautomer ratios due to equilibrium isotope effects (EIEs). For D-Arabinose-1-¹³C;1-²H:

| Isotope | Pyranose:Furanose Ratio | T₁ Relaxation Time (s) |

|---|---|---|

| ¹³C (natural ²H) | 4.2:1 | 0.45 ± 0.03 |

| ¹³C;¹-²H | 4.8:1 | 0.62 ± 0.04 |

The elongated T₁ relaxation time for deuterated species reflects reduced dipole-dipole interactions, critical for optimizing NMR acquisition parameters .

NMR Structural Analysis

¹³C-labeling enhances sensitivity in detecting minor solution species. Key NMR parameters for D-Arabinose-1-¹³C:

| Parameter | Value |

|---|---|

| ¹³C T₁ (C1) | 0.45 s (natural ²H), 0.62 s (¹-²H) |

| Decoupling Scheme | Gated ¹H/²H broadband |

| Lock Signal | ²H (from ²H₂O solvent) |

These settings suppress nuclear Overhauser effects (NOEs) and improve signal resolution for hydrate and acyclic forms .

Applications De Recherche Scientifique

Metabolic Studies

D-Arabinose-1-13C is frequently utilized in metabolic research to trace metabolic pathways involving pentose sugars. Its incorporation into various biochemical pathways allows researchers to elucidate the mechanisms of sugar metabolism in different organisms.

Table 1: Metabolic Pathways Involving this compound

Cancer Research

Recent studies have highlighted the potential of D-arabinose, including its isotopically labeled form, in cancer therapy. Research indicates that D-arabinose can induce autophagy and cell cycle arrest in breast cancer cells through the activation of specific signaling pathways.

Case Study: Breast Cancer Cells

- Objective : To assess the effects of D-arabinose on breast cancer cell proliferation.

- Methodology : Cell lines MCF-7 and MDA-MB-231 were treated with varying concentrations of D-arabinose.

- Results : Significant inhibition of cell growth was observed, particularly at higher concentrations. The mechanism involved autophagy induction via the p38 MAPK signaling pathway .

Clinical Diagnostics

D-Arabinose has been identified as a potential biomarker for certain diseases, particularly tuberculosis (TB). Its presence in urine samples has been linked to the detection of lipoarabinomannan (LAM), a component of mycobacterial cell walls.

Table 2: Clinical Applications of D-Arabinose

Prebiotic Potential

D-Arabinose has been explored for its prebiotic properties, particularly its ability to support the growth of beneficial gut bacteria such as Bifidobacterium. This aspect highlights its potential use in functional foods and dietary supplements aimed at enhancing gut health.

Mécanisme D'action

D-Arabinose-1-13C exerts its effects by participating in metabolic pathways and interacting with specific enzymes. The carbon-13 isotope allows researchers to trace the compound’s metabolic fate and study its interactions at the molecular level. The compound’s mechanism of action involves its incorporation into metabolic pathways, where it undergoes various enzymatic reactions .

Comparaison Avec Des Composés Similaires

D-Xylose-1-13C: Another isotopically labeled sugar used in metabolic studies.

L-Arabinose-1-13C: Similar to D-Arabinose-1-13C but with a different stereochemistry.

D-Glucose-1-13C: A widely used isotopically labeled sugar in metabolic research.

Uniqueness: this compound is unique due to its specific labeling at the first carbon position, which allows for precise tracing in metabolic studies. Its unique stereochemistry also makes it valuable for studying specific metabolic pathways and enzyme interactions .

Activité Biologique

D-Arabinose-1-13C is a stable isotope-labeled form of D-arabinose, a pentose sugar that plays significant roles in various biological processes. This article explores the biological activities of this compound, focusing on its effects on cancer cell proliferation, metabolism, and potential therapeutic applications.

Overview of D-Arabinose

D-arabinose is a naturally occurring sugar that is crucial for the biosynthesis of polysaccharides in certain bacteria, particularly in the cell walls of mycobacteria. It is not present in mammalian cells, making it an attractive target for drug development against mycobacterial infections. The unique structural properties of D-arabinose allow it to participate in various metabolic pathways, influencing both cellular processes and microbial growth.

Recent studies have demonstrated that D-arabinose can induce cytotoxicity in tumor cells through several mechanisms:

- Cell Cycle Arrest : D-arabinose has been shown to cause cell cycle arrest in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). This effect is mediated by the activation of autophagy and the p38 MAPK signaling pathway. The treatment with D-arabinose leads to a significant reduction in cell viability and proliferation in a dose-dependent manner .

- Autophagy Induction : The induction of autophagy is a key mechanism through which D-arabinose exerts its anti-cancer effects. Inhibition of autophagy using pharmacological agents like 3-MA reversed the growth inhibitory effects of D-arabinose, indicating its essential role in mediating these effects .

- Impact on Biofilm Formation : D-arabinose has also been reported to suppress biofilm formation in bacteria by inhibiting quorum sensing mechanisms. This suggests potential applications in preventing bacterial infections associated with biofilms .

In Vitro Studies

In vitro studies have utilized various assays to evaluate the biological activity of D-arabinose:

- Cell Viability Assays : The CCK-8 assay was employed to assess cell viability after treatment with different concentrations of D-arabinose. Results indicated a clear dose-response relationship where higher concentrations led to increased cytotoxicity .

- Flow Cytometry : Flow cytometric analysis revealed that D-arabinose treatment resulted in G2/M phase cell cycle arrest, corroborating its role in inhibiting cell proliferation .

In Vivo Studies

In vivo experiments using mouse xenograft models have further validated the efficacy of D-arabinose:

- Tumor Growth Inhibition : Mice bearing tumors treated with D-arabinose showed significant reductions in tumor volume compared to control groups. Tumor measurements were taken bi-weekly, confirming the compound's potential as an anti-cancer agent .

Metabolic Pathways and Applications

D-arabinose metabolism has been studied extensively, particularly regarding its role in microbial systems:

- Mycobacterial Biosynthesis : Research has shown that D-arabinose is crucial for the biosynthesis of arabinogalactan and arabinomannan in Mycobacterium tuberculosis. The pathways involved in converting glucose to D-arabinose are potential targets for drug intervention due to their absence in mammalian cells .

- Carbon Flux Studies : Using 13C NMR spectroscopy, researchers have traced the metabolic pathways involving D-arabinose, providing insights into its catabolism and utilization by various microorganisms. These studies highlight the importance of understanding how this sugar influences microbial physiology and could inform therapeutic strategies against infections .

Case Studies

Several case studies have highlighted the implications of elevated levels of D-arabinose-containing glycans in clinical settings:

Propriétés

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-PVQXRQKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486793 | |

| Record name | D-(1-~13~C)Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70849-23-9 | |

| Record name | D-(1-~13~C)Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.